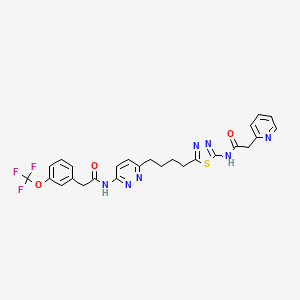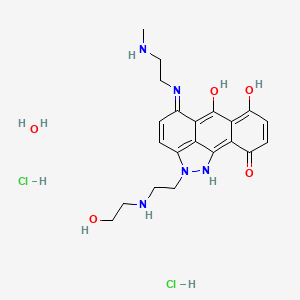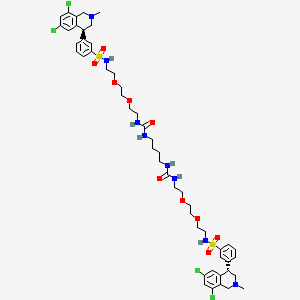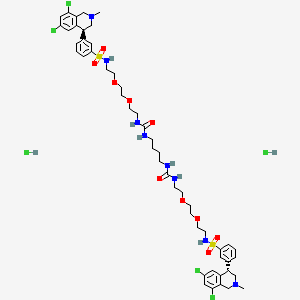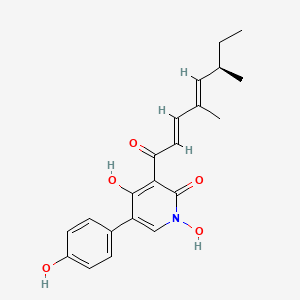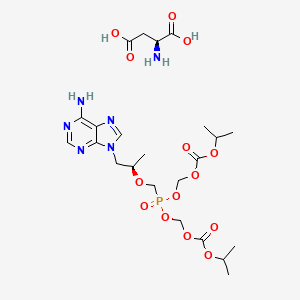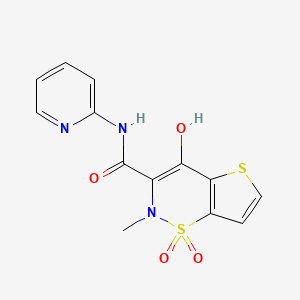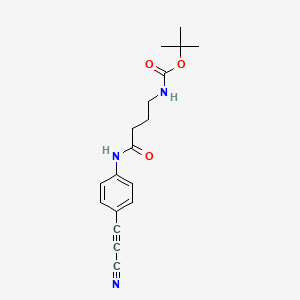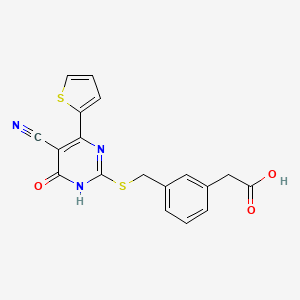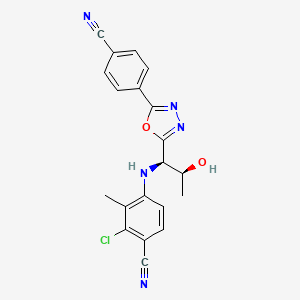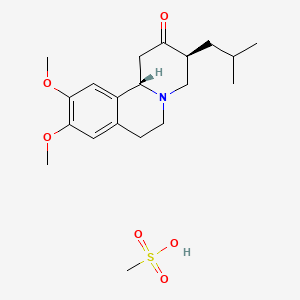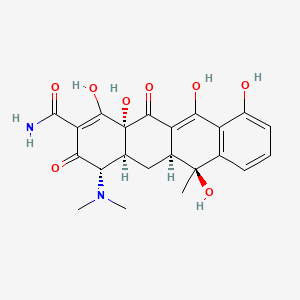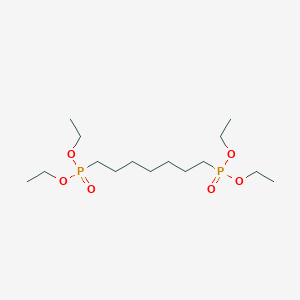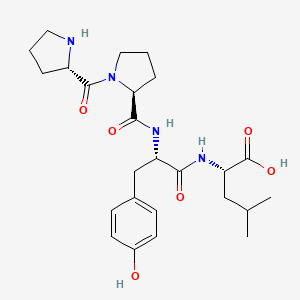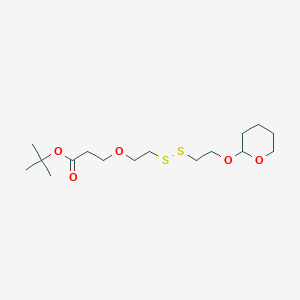
THP-SS-PEG1-t-butyl ester
Vue d'ensemble
Description
THP-SS-PEG1-t-butyl ester is a compound commonly used in pharmaceutical research and development . It is a cleavable PEG linker , which may be useful in the development of antibody drug conjugates .
Molecular Structure Analysis
The molecular formula of THP-SS-PEG1-t-butyl ester is C16H30O5S2 . Its exact mass is 366.15 and its molecular weight is 366.530 . The elemental analysis shows that it contains Carbon (52.43%), Hydrogen (8.25%), Oxygen (21.82%), and Sulfur (17.49%) .Applications De Recherche Scientifique
1. Biodegradable Polyurethane Elastomers
A study by Fang et al. (2015) explored biodegradable polyurethane elastomers incorporating stable cyclic disulfide groups. These polymers, utilizing components like polycaprolactone diol and lysine diisocyanate, showed potential for cardiovascular and other soft tissue regenerative medicine applications. The use of PEG acrylate helped in understanding the bulk and surface click modification of these polymers.
2. α4 Integrin Inhibitors with PEG
Smith et al. (2013) researched the use of PEG in conjugates of α4 integrin inhibitors. By linking t-butyl esters of α4 integrin inhibitors to a branched PEG, they created potent inhibitors that maintained sustained levels and bioactivity in vivo following subcutaneous administration to rats (Smith et al., 2013).
3. Quasi-Solid-State Copolymer Electrolytes
Research by Cai et al. (2019) involved developing a quasi-solid-state copolymer electrolyte for lithium-sulfur batteries. This electrolyte, featuring a butyl acrylate component with abundant ester groups, demonstrated high initial discharge capacity and good cycle stability (Cai et al., 2019).
4. Polymer-Pirarubicin Conjugates
A study by Mo et al. (2012) focused on conjugating Pirarubicin (THP) onto the pendant carboxyl groups of a poly(ethylene glycol)-block-polymer. The conjugates, linked through hydrazone, ester, and amide bonds, were assembled into micelles and demonstrated enhanced anti-tumor activities compared to free THP (Mo et al., 2012).
5. Photocured Thiol-Ene Hydrogel Coatings
Lundberg et al. (2010) investigated photocured thiol-ene hydrogel coatings based on PEG for marine antifouling purposes. By varying the PEG length and other components, they created a library of hydrogel coatings with different structural compositions, demonstrating potential in antifouling applications (Lundberg et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJXQXCOWSQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
THP-SS-PEG1-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



